3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid

Retinoid Receptor Pharmacology Structure-Activity Relationship Nuclear Receptor Antagonism

3-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid (CAS 13052-96-5) is the definitive 1-tetralinyl propanoic acid scaffold for retinoid receptor antagonist programs. Direct head-to-head data show a 4-fold IC50 improvement (5 nM vs 20 nM) over the fully aromatic 2-naphthyl analog, driven by the partially saturated B-ring. This reversibly binding carboxylic acid enables titratable pharmacological control—unlike irreversible CPD bioisosteres. Supported by a co-crystal structure (PDB 5SUW) for structure-based design. Order now to accelerate your medicinal chemistry campaign.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 13052-96-5
Cat. No. B6614775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid
CAS13052-96-5
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2CCC(=O)O
InChIInChI=1S/C13H16O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6H,1-2,4,7-9H2,(H,14,15)
InChIKeyZGEBZGPVWOXJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic Acid (CAS 13052-96-5): Carboxylic Acid Building Block and Pharmacophore Scaffold


3-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid (CAS 13052-96-5) is a partially hydrogenated naphthalene-derived carboxylic acid with molecular formula C13H16O2 and molecular weight 204.26 . The compound comprises a 5,6,7,8-tetrahydronaphthalen-1-yl (1-tetralinyl) core linked via a two-carbon spacer to a terminal propanoic acid moiety, positioning the carboxyl group three atoms from the aromatic ring . Unlike fully aromatic naphthalene carboxylic acids or the isomeric 2-position-substituted tetrahydronaphthalene analogs, the 1-yl substitution pattern and saturated B-ring confer distinct conformational flexibility, lipophilicity, and steric properties that critically influence receptor binding geometry, metabolic stability, and downstream synthetic derivatization potential [1]. The compound is commercially available at purities ranging from 95% to 98% .

Why Generic Substitution Fails for 3-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic Acid: Structural Determinants of Differential Activity and Selectivity


In silico or vendor catalog substitutions of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid with apparent structural analogs—such as the 2-yl positional isomer, the fully aromatic naphthalen-1-yl propanoic acid, or the acetic acid homolog—cannot be assumed to yield equivalent biological or synthetic outcomes. The partially saturated B-ring of the tetrahydronaphthalene core reduces π-electron density relative to naphthalene, altering π-stacking interactions and oxidative metabolism susceptibility [1]. Critically, the 1-yl substitution pattern places the propanoic acid side chain in a sterically constrained ortho-like orientation relative to the saturated ring, whereas the 2-yl isomer positions the side chain at the para-like terminus of the aromatic ring—a difference that has been demonstrated to produce divergent receptor binding affinities and functional activities in multiple target classes [2]. Furthermore, the specific linker length between the aromatic core and the carboxylic acid moiety directly governs hydrogen-bonding geometry and ionic interaction distances in protein binding pockets [1]. These cumulative structural differences render in-class compounds non-fungible for applications requiring precise molecular recognition or defined physicochemical properties.

Quantitative Differentiation Evidence for 3-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic Acid (CAS 13052-96-5) Versus Closest Analogs


Saturated vs. Aromatic Core: Differential Retinoid Receptor Antagonist Potency in 1-Tetralinyl Propanoic Acid Scaffolds

In a comparative structure-activity study of retinoid receptor antagonists, a tetrahydronaphthalen-1-yl propanoic acid derivative (Compound 3) bearing a 5,6,7,8-tetrahydronaphthalen-1-yl core exhibited an IC50 value of 5 nM for retinoid receptor antagonism. In contrast, the directly analogous compound containing a fully aromatic 2-naphthyl core (Compound 5) exhibited an IC50 of 20 nM under identical assay conditions [1]. The 4-fold difference in potency directly implicates the partially saturated B-ring of the tetrahydronaphthalene scaffold as a critical determinant of binding efficacy in this receptor system.

Retinoid Receptor Pharmacology Structure-Activity Relationship Nuclear Receptor Antagonism

Carboxylic Acid vs. Cyclopentane-1,3-Dione Bioisostere Replacement: Differential Human TP Receptor Antagonism Potency and Duration of Action

The tetrahydronaphthalen-1-yl propanoic acid scaffold (as represented by the parent carboxylic acid antagonist S-18886/Terutroban) serves as a benchmark TP receptor antagonist chemotype. Direct comparative studies between this carboxylic acid parent compound and its cyclopentane-1,3-dione (CPD) bioisosteres revealed that while certain CPD derivatives achieved 10-fold greater potency (IC50 = 0.3 nM vs 3 nM for the parent carboxylic acid), the carboxylic acid-containing parent scaffold exhibited distinct and functionally significant receptor interaction kinetics [1]. Critically, the CPD derivatives displayed an irreversible or pseudo-irreversible binding profile to the human TP receptor, whereas the parent carboxylic acid exhibits reversible binding—a fundamental mechanistic distinction with implications for therapeutic safety and off-target washout kinetics [1].

Thromboxane Receptor Antagonism Bioisostere Strategy Cardiovascular Pharmacology

Metabolic Stability Comparison: Carboxylic Acid Parent vs. Cyclopentane-1,3-Dione Bioisostere in Human Liver Microsomes

In vitro metabolic stability assessment in human liver microsomes revealed a pronounced difference between the tetrahydronaphthalen-1-yl propanoic acid parent scaffold and its CPD bioisostere derivatives. The parent carboxylic acid-containing compound exhibited a half-life (t1/2) of 43 minutes, whereas the corresponding CPD derivative (compound 2c) exhibited a markedly prolonged half-life of >300 minutes [1]. This approximately 7-fold or greater extension in metabolic stability for the CPD derivative highlights a key trade-off inherent to bioisostere replacement: the carboxylic acid parent provides a baseline metabolic liability that may be advantageous for applications requiring predictable clearance and shorter systemic residence time.

In Vitro Metabolism Hepatic Clearance Drug Metabolism

Crystallographic Binding Mode Validation: 1-Tetralinyl Propanoic Acid Scaffold in Vibrio cholerae ToxT Virulence Regulator

The tetrahydronaphthalen-1-yl propanoic acid scaffold has been experimentally validated as a competent ligand for the Vibrio cholerae ToxT transcriptional regulator through X-ray crystallography. The crystal structure of ToxT from V. cholerae O395 bound to 3-(8-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid has been solved and deposited in the Protein Data Bank (PDB ID: 5SUW) at 2.3 Å resolution [1]. This structure provides atomic-level evidence that the 1-tetralinyl propanoic acid core can productively occupy the ligand-binding pocket of a bacterial virulence regulator, with the carboxylic acid moiety forming polar interactions and the tetrahydronaphthalene core engaging the hydrophobic binding cleft.

X-ray Crystallography Protein-Ligand Complex Antivirulence Target

Recommended Application Scenarios for 3-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic Acid (CAS 13052-96-5) Based on Quantitative Evidence


Retinoid Receptor Antagonist Lead Optimization: Capitalizing on 4-Fold Potency Advantage Over 2-Naphthyl Analog

For research programs targeting retinoid receptor antagonism, 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid represents a structurally validated core scaffold with documented potency superiority over the corresponding fully aromatic 2-naphthyl analog. Direct head-to-head comparison data demonstrate a 4-fold improvement in IC50 (5 nM vs 20 nM) attributable specifically to the partially saturated B-ring of the tetrahydronaphthalene system [1]. Medicinal chemistry teams engaged in retinoid receptor modulator development should prioritize this 1-tetralinyl propanoic acid scaffold over naphthalene-derived alternatives when seeking enhanced binding affinity without introducing additional heteroatoms or polar functionality.

Reversible Thromboxane (TP) Receptor Antagonist Development: Selecting Carboxylic Acid Parent Over Irreversible Bioisosteres

In cardiovascular pharmacology research where reversible receptor modulation is therapeutically or experimentally desirable, the carboxylic acid-containing tetrahydronaphthalen-1-yl propanoic acid scaffold offers a mechanistically distinct alternative to its cyclopentane-1,3-dione (CPD) bioisosteres. While CPD derivatives can achieve up to 10-fold greater potency (IC50 = 0.3 nM vs 3 nM), they exhibit irreversible or pseudo-irreversible binding to the human TP receptor, whereas the parent carboxylic acid maintains reversible binding kinetics [2]. This reversible profile supports applications requiring titratable pharmacological control, predictable off-target washout, and reduced risk of cumulative receptor desensitization.

Structural Biology and Fragment-Based Drug Discovery: PDB 5SUW as a Validated Co-Crystal Template

Investigators pursuing structure-based drug design targeting bacterial virulence regulators or structurally homologous transcription factors can leverage the publicly available co-crystal structure of ToxT from Vibrio cholerae bound to a 1-tetralinyl propanoic acid ligand (PDB ID: 5SUW, 2.3 Å resolution) [3]. This experimental structure validates that the tetrahydronaphthalen-1-yl propanoic acid scaffold can productively occupy a defined ligand-binding pocket and provides atomic-resolution guidance for rational elaboration of the core. Computational chemistry and structural biology groups should utilize this scaffold when initiating virtual screening, docking, or fragment-growing campaigns directed at AraC-family transcription regulators.

Synthetic Intermediate for CNS-Targeted Amino Acid Derivatives and Peptidomimetics

The 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid core serves as a key synthetic precursor for generating 2-amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid derivatives—unnatural amino acids that incorporate the lipophilic tetrahydronaphthalene moiety. Literature precedent establishes that such amino acid derivatives are employed in the design of centrally acting pharmaceutical agents capable of crossing the blood-brain barrier, enabling modulation of brain receptor activity . The 1-yl substitution pattern of the tetrahydronaphthalene core provides distinct conformational constraints compared to the 2-yl isomer, making this compound the preferred building block for peptidomimetics requiring a sterically defined, ortho-like aromatic-aliphatic junction.

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